1-Bromo-2-[(n-hexyloxy)methyl]benzene
Description
Properties
IUPAC Name |
1-bromo-2-(hexoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-2-3-4-7-10-15-11-12-8-5-6-9-13(12)14/h5-6,8-9H,2-4,7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBQARWZZXGHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-[(n-hexyloxy)methyl]benzene can be synthesized through several methods, including:
Halogenation: Bromination of 2-(n-hexyloxy)toluene using bromine in the presence of a catalyst.
Grignard Reaction: Reacting hexyl magnesium bromide with 2-bromobenzene in an ether solvent.
Nucleophilic Substitution: Substituting a suitable leaving group with a hexyloxy group in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the reaction.
Chemical Reactions Analysis
1-Bromo-2-[(n-hexyloxy)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into corresponding alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of 1-bromo-2-(hexyloxy)benzene derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: Formation of 1-bromo-2-(hexyloxy)benzene-1-ol or 1-bromo-2-(hexyloxy)benzene-1-one.
Reduction: Formation of 1-bromo-2-(hexyloxy)benzene derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemical Reactivity
1-Bromo-2-[(n-hexyloxy)methyl]benzene exhibits various chemical reactions:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation : The compound can be oxidized to yield phenolic compounds.
- Reduction : Reduction processes can lead to dehalogenated derivatives.
Scientific Research Applications
This compound has significant applications across multiple domains:
Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in creating derivatives that possess enhanced biological activity or improved physical properties.
Biology
The compound is utilized in biological studies where brominated aromatic compounds are of interest. It can function as a probe in biochemical assays, aiding in the understanding of reaction mechanisms involving halogenated compounds.
Medicine
This compound acts as a precursor in the synthesis of pharmaceutical compounds. Its derivatives are often investigated for potential therapeutic effects, particularly in drug development targeting specific biological pathways.
Industry
In industrial applications, this compound is employed in the production of specialty chemicals and materials. It may be used to manufacture surfactants, lubricants, and other functional materials that benefit from its unique chemical properties.
Mechanism of Action
1-Bromo-2-[(n-hexyloxy)methyl]benzene is compared with similar compounds, such as 1-bromo-3-(hexyloxy)benzene and 1-bromo-4-(hexyloxy)benzene. These compounds share structural similarities but differ in the position of the substituents on the benzene ring, leading to variations in their chemical properties and reactivity.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent at the ortho position significantly influences physical properties. Key comparisons include:
Key Observations :
- Lipophilicity : The hexyloxy chain in the target compound increases hydrophobicity compared to shorter alkoxy or fluorinated substituents .
- State : Fluorinated and alkenyl derivatives are typically liquids, while sulfur-containing analogs may crystallize due to stronger intermolecular forces .
Reactivity in Catalytic Reactions
Palladium-Catalyzed Couplings
- This compound : The bromine atom facilitates cross-coupling reactions (e.g., Heck or Suzuki), while the hexyloxy methyl group may sterically hinder reactivity at the ortho position .
- 1-Bromo-2-(phenylethynyl)benzene: The ethynyl group enables Sonogashira couplings, forming conjugated systems for materials science applications .
- 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene : Fluorinated substituents increase electron-withdrawing effects, accelerating oxidative addition in catalytic cycles .
Directed C–H Functionalization
- Compounds with N,O-bidentate directing groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) enable regioselective C–H bond activation, unlike the hexyloxy methyl group, which lacks coordinating ability .
Q & A
Q. What are the optimized synthetic routes for 1-bromo-2-[(n-hexyloxy)methyl]benzene, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via Williamson etherification , starting with 2-bromophenol and 1-iodohexane. Key steps include:
- Alkylation : Reacting 2-bromophenol with 1-iodohexane in a polar aprotic solvent (e.g., THF or DMF) under reflux (60–80°C) with a base like K₂CO₃. This yields 1-bromo-2-(n-hexyloxy)benzene (intermediate 15 in ).
- Iodination : Solvent-free iodination of the intermediate using iodine monochloride (ICl) at 80°C achieves ~80% yield (Scheme 6 in ).
Critical Factors : - Excess alkyl halide improves etherification efficiency.
- Temperature control during iodination minimizes side reactions like over-halogenation.
Q. Reference :
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.6 ppm (hexyl chain CH₂), δ 3.8–4.0 ppm (OCH₂), and δ 6.8–7.4 ppm (aromatic protons).
- ¹³C NMR : Signals for Br-C (δ ~120 ppm) and OCH₂ (δ ~70 ppm).
- Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular ion peaks ([M]⁺ at m/z 286 for C₁₃H₁₉BrO).
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade material).
Q. Reference :
Advanced Research Questions
Q. What competing reaction pathways arise during functionalization of this compound, and how are they mitigated?
Methodological Answer :
- Competing Pathways :
- Nucleophilic Aromatic Substitution (SNAr) : Bromine displacement by strong nucleophiles (e.g., amines) at elevated temperatures.
- Electrophilic Attack : Alkoxy groups activate the aromatic ring, leading to unintended electrophilic substitutions (e.g., nitration).
- Mitigation Strategies :
- Use low-temperature conditions (-20°C to 0°C) for SNAr to suppress side reactions.
- Protecting Groups : Temporarily block the alkoxy group with trimethylsilyl (TMS) during electrophilic reactions.
Case Study : In Stille cross-coupling (), controlled palladium catalysis (e.g., Pd(PPh₃)₄) ensures selective coupling without degrading the hexyloxy chain.
Q. Reference :
Q. How does the hexyloxy substituent influence the compound’s reactivity in polymer/materials science applications?
Methodological Answer : The n-hexyloxy chain enhances solubility in non-polar solvents (e.g., toluene, hexane) and modulates electronic properties:
- Solubility : Enables homogeneous mixing in polymer matrices (e.g., polyolefins).
- Electronic Effects : Electron-donating alkoxy groups stabilize cationic intermediates in conductive polymer synthesis (e.g., polythiophenes).
- Self-Assembly : The alkyl chain promotes π-π stacking in liquid crystals or supramolecular assemblies.
Q. Experimental Design :
- Conductivity Testing : Blend the compound with EDOT (3,4-ethylenedioxythiophene) and measure conductivity via four-point probe.
- DSC/TGA : Analyze thermal stability (decomposition >200°C) for material suitability.
Q. Reference :
Q. What computational methods are suitable for predicting the regioselectivity of reactions involving this compound?
Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and identify favored reaction sites (e.g., bromine vs. alkoxy positions).
- NBO Analysis : Quantify electron donation from the alkoxy group to the aromatic ring, predicting activation at the para position.
- MD Simulations : Study solvent effects on reaction pathways (e.g., toluene vs. DMF).
Case Study : DFT studies of analogous bromo-alkoxybenzenes show a 10–15 kcal/mol preference for bromine displacement over alkoxy cleavage.
Q. Reference :
Q. How do discrepancies in reported reaction yields for this compound arise, and how should researchers address them?
Methodological Answer : Common Discrepancies :
- Impurity in Starting Materials : Residual moisture in 2-bromophenol reduces alkylation efficiency.
- Catalyst Degradation : Pd catalysts (e.g., Pd(PPh₃)₄) may oxidize, lowering cross-coupling yields.
Resolution Strategies : - Pre-Drying : Use molecular sieves or azeotropic distillation for solvent drying.
- Catalyst Screening : Test air-stable catalysts like Pd(OAc)₂ with ligands (e.g., XPhos).
Q. Reference :
Q. What strategies enable the integration of this compound into bioactive molecule synthesis?
Methodological Answer :
- Click Chemistry : Azide-alkyne cycloaddition using the bromine site as a handle for bioconjugation.
- Enzyme Inhibition Studies : Functionalize the aromatic core with sulfonamide or urea groups to target proteases ().
- In Vivo Testing : Radiolabel the compound with ¹¹C for PET imaging to track biodistribution.
Case Study : In , bromo-methylsulfinyl derivatives exhibit chiral induction in enzyme-active sites (ee >99%), suggesting similar potential for this compound.
Q. Reference :
Q. How does steric hindrance from the hexyloxy chain affect catalytic coupling reactions?
Methodological Answer :
- Steric Effects : The bulky hexyloxy group impedes access to the bromine site, reducing coupling efficiency.
- Mitigation :
- Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
- Microwave-Assisted Synthesis : Enhance reaction kinetics (e.g., 150°C, 20 min) to overcome steric barriers.
Q. Reference :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
